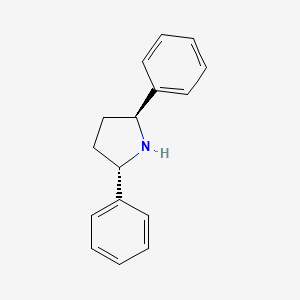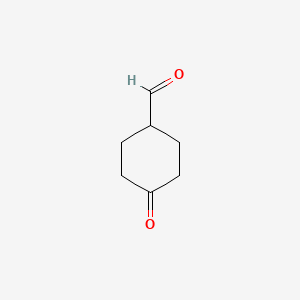
4-氧代环己烷甲醛
描述
4-Oxocyclohexanecarbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities. It is characterized by the presence of an aldehyde functional group attached to a cyclohexane ring with a ketone at the 4-position. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of 4-oxocyclohexanecarbaldehyde derivatives has been achieved through various methods. A catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives has been developed to synthesize disubstituted 4-oxocyclohexanecarbaldehyde with excellent enantioselectivity . Additionally, a domino reaction catalyzed by pyrrolidine allows for the efficient one-pot synthesis of polysubstituted derivatives of 4-oxocyclohexanecarbaldehyde . Another approach involves an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, yielding functionalized spirocyclohexane carbaldehydes .
Molecular Structure Analysis
The molecular structure of 4-oxocyclohexanecarbaldehyde derivatives has been elucidated through various analytical techniques. For instance, the reaction product of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine was analyzed using X-ray structure analysis, confirming the formation of complex heterocyclic compounds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
4-Oxocyclohexanecarbaldehyde and its derivatives participate in a range of chemical reactions. They can react under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield condensation products . The reactivity of 4-oxoazetidine-2-carbaldehydes has been exploited in stereoselective allylation reactions, leading to the synthesis of fused tricyclic beta-lactams . These reactions highlight the dual reactivity and synthetic utility of 4-oxocyclohexanecarbaldehyde derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxocyclohexanecarbaldehyde derivatives are influenced by their molecular structure. The presence of both aldehyde and ketone functional groups imparts polarity to the molecule, which can affect its solubility and reactivity. The stereochemistry of the derivatives is also significant, as it can influence the outcome of chemical reactions and the biological activity of the synthesized compounds. The high enantioselectivity achieved in some of the synthetic methods indicates the potential for producing enantiomerically pure compounds, which is important in pharmaceutical applications .
科学研究应用
多组分合成
4-氧代环己烷甲醛用于与CH酸和其他试剂的多组分缩合反应,生成官能化的环己基取代丙烯腈、4H-吡喃、4H-硫(硒)吡喃、1-苯并吡喃等。 这表明它在创建各种复杂有机化合物方面的多功能性 .
抗HIV药物研究
4-氧代环己烷甲醛的衍生物已被设计和合成,以评估其作为抗HIV整合酶抑制剂的潜力。 这些化合物带有各种取代基,例如磺酰胺基、羧酰胺基、苯并咪唑基和苯并噻唑基,表明其在药物化学中的潜力 .
化学目录
作为一种化学实体,4-氧代环己烷甲醛被编目用于科学研究和开发的参考。 它被列出,包括其CAS号、分子式和可用的技术文件,以供进一步研究 .
安全和危害
The safety data sheet for 4-Oxocyclohexanecarbaldehyde indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
4-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKUFOBKQJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457497 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96184-81-5 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?
A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing 4-oxocyclohexanecarbaldehyde derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.
Q2: What is unique about the domino reaction described for the synthesis of 4-oxocyclohexanecarbaldehyde derivatives?
A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield 4-oxocyclohexanecarbaldehyde derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.
Q3: How does the choice of catalyst influence the stereoselectivity of the 4-oxocyclohexanecarbaldehyde synthesis?
A: The enantioselectivity and diastereoselectivity in the synthesis of 4-oxocyclohexanecarbaldehyde are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
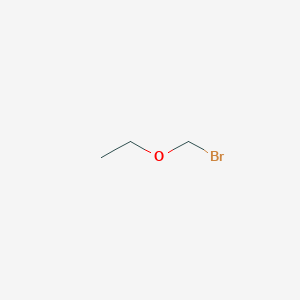

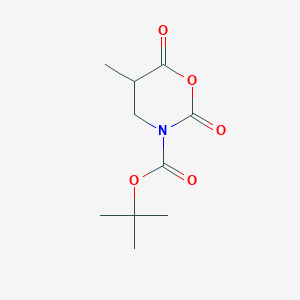
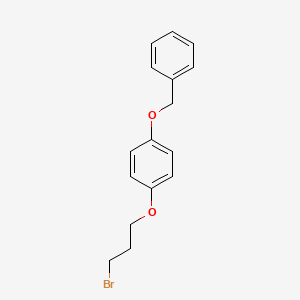

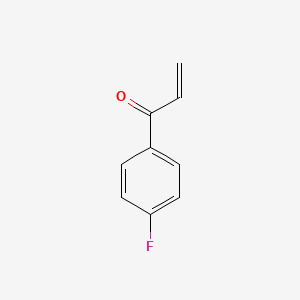
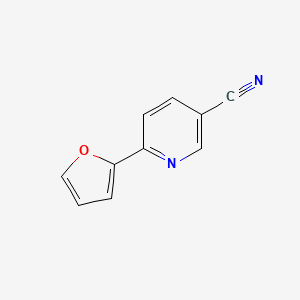
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)
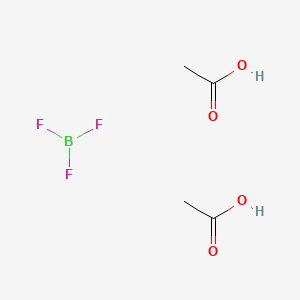
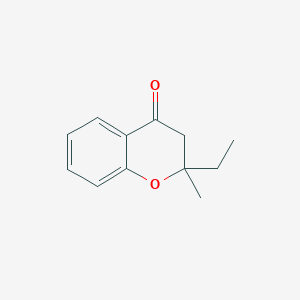

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
